Tulobuterolhydrochlorid
Übersicht
Beschreibung
Tulobuterolhydrochlorid ist ein lang wirkender Beta2-Adrenozeptoragonist, der hauptsächlich als Bronchodilatator zur Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt wird. In Japan wird es als transdermales Pflaster unter dem Namen Hokunalin-Tape vermarktet . Diese Verbindung ist bekannt für ihre Fähigkeit, eine anhaltende Bronchodilatation zu gewährleisten, was sie zu einem wertvollen therapeutischen Mittel in der Atemwegsmedizin macht .
Wissenschaftliche Forschungsanwendungen
Tulobuterolhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an Beta2-Adrenozeptoren. Diese Bindung aktiviert die Adenylatcyclase über G-Proteine, was zu einem Anstieg der cAMP-Spiegel führt. Die erhöhte cAMP-Konzentration führt zur Relaxation der glatten Bronchialmuskulatur, was zu einer Bronchodilatation führt . Dieser Mechanismus macht es effektiv bei der Behandlung von Atemwegserkrankungen wie Asthma und COPD .
Wirkmechanismus
Target of Action
Tulobuterol hydrochloride primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone. When activated, it leads to the relaxation of bronchial smooth muscle, thereby opening up the airways and improving airflow .
Mode of Action
As a long-acting beta2-adrenergic receptor agonist , tulobuterol hydrochloride binds to the beta-2 adrenergic receptors on the bronchial smooth muscle cells. This interaction triggers a cascade of biochemical events, leading to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by tulobuterol hydrochloride is the cAMP pathway . The increase in cAMP levels, as a result of tulobuterol hydrochloride’s action, activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cell function. In the case of bronchial smooth muscle cells, this results in muscle relaxation and bronchodilation .
Pharmacokinetics
Tulobuterol hydrochloride exhibits favorable pharmacokinetic properties. It is rapidly absorbed after inhalation, with a peak serum concentration (Tmax) of 0.8-1.5 hours . The maximum serum concentration (Cmax) and the area under the curve (AUC), which represent the overall exposure to the drug, increase linearly with dose . When administered transdermally, tulobuterol hydrochloride is well absorbed, with an absorption lag-time of about 4 hours and a Tmax of about 9-12 hours . The mean percentage of drug absorbed during the application of a patch for 24 hours is 82-90% after a single dose and 82-85% during repeated dosing .
Result of Action
The molecular and cellular effects of tulobuterol hydrochloride’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in improved airflow, making it easier for individuals with conditions like asthma and chronic obstructive pulmonary disease (COPD) to breathe .
Biochemische Analyse
Biochemical Properties
Tulobuterol hydrochloride interacts with the beta-2 adrenergic receptor . As a selective β2-adrenoceptor agonist, it plays a role in biochemical reactions by binding to these receptors and activating them . This interaction leads to a cascade of biochemical reactions that result in bronchodilation .
Cellular Effects
Tulobuterol hydrochloride affects various types of cells, particularly those in the respiratory system. It influences cell function by binding to the beta-2 adrenergic receptors on the surface of these cells . This binding triggers a signaling pathway that leads to relaxation of the smooth muscle cells in the airways, resulting in bronchodilation .
Molecular Mechanism
The molecular mechanism of action of Tulobuterol hydrochloride involves its binding to the beta-2 adrenergic receptors . This binding activates the receptor, leading to an increase in cyclic AMP levels within the cell . The increase in cyclic AMP activates protein kinase A, which then phosphorylates and inhibits myosin light-chain kinase, leading to relaxation of the airway smooth muscle cells .
Temporal Effects in Laboratory Settings
It has been observed that the bronchodilatory effects of Tulobuterol hydrochloride are long-lasting .
Dosage Effects in Animal Models
The effects of Tulobuterol hydrochloride at different dosages in animal models have not been fully explored. It is known that the therapeutic efficacy of Tulobuterol can be decreased when used in combination with certain other drugs .
Metabolic Pathways
As a beta-2 adrenergic receptor agonist, it is likely to be involved in the adrenergic signaling pathway .
Transport and Distribution
Given its role as a beta-2 adrenergic receptor agonist, it is likely to be distributed in tissues that express these receptors .
Subcellular Localization
As it is a receptor agonist, it is likely to be found in the cell membrane where the beta-2 adrenergic receptors are located .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tulobuterolhydrochlorid umfasst in der Regel die folgenden Schritte:
Oxidation: Die Oxidation von 2’-Chlor-acetophenon mit Selendioxid zur Herstellung von o-Chlorphenylglyoxal.
Kondensation: Die Kondensation von o-Chlorphenylglyoxal mit tert-Butylamin zur Bildung eines Imins.
Reduktion: Die Reduktion des Imins mit Natriumborhydrid zur Herstellung von Tulobuterol.
Industrielle Produktionsverfahren
Ein neuartiger Syntheseweg für this compound beinhaltet die Schlüsselschritte der Bromierung, Natriumborhydridreduktion und Aminierung. Dieses Verfahren ist kostengünstig und für die industrielle Produktion geeignet, wobei eine hohe Reinheit (99,96 %) und eine Gesamtausbeute von 53 % erzielt werden, ohne dass eine chromatographische Reinigung erforderlich ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tulobuterolhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Umwandlung von 2’-Chlor-acetophenon in o-Chlorphenylglyoxal.
Reduktion: Reduktion des Imin-Zwischenprodukts zur Bildung von Tulobuterol.
Substitution: Bromierung von 2-Chlor-acetophenon als Teil des Syntheseprozesses.
Häufige Reagenzien und Bedingungen
Oxidation: Selendioxid wird als Oxidationsmittel verwendet.
Reduktion: Natriumborhydrid wird für den Reduktionsschritt eingesetzt.
Substitution: Die Bromierung erfolgt unter Verwendung von Brom oder anderen Bromierungsmitteln.
Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound, das in verschiedenen pharmazeutischen Formulierungen verwendet wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Salbutamol: Ein weiterer Beta2-Adrenozeptoragonist, der als Bronchodilatator eingesetzt wird.
Formoterol: Ein lang wirkender Beta2-Adrenozeptoragonist mit ähnlichen Anwendungen.
Salmeterol: Ein weiterer lang wirkender Beta2-Adrenozeptoragonist, der bei der Behandlung von Asthma und COPD eingesetzt wird.
Einzigartigkeit
Tulobuterolhydrochlorid ist einzigartig aufgrund seines transdermalen Abgabesystems, das eine anhaltende Freisetzung und gleichmäßige Plasmakonzentrationen über 24 Stunden ermöglicht . Diese Eigenschaft verbessert die Compliance des Patienten und reduziert das Risiko von Nebenwirkungen im Vergleich zu anderen Beta2-Adrenozeptoragonisten .
Biologische Aktivität
Tulobuterol hydrochloride is a selective β2-adrenergic agonist primarily utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves stimulating β2-adrenergic receptors, leading to relaxation of bronchial smooth muscle and subsequent dilation of airways. This article explores the biological activity of tulobuterol hydrochloride, including its pharmacological effects, toxicity studies, and clinical applications.
Tulobuterol hydrochloride acts on β2-adrenergic receptors, which are G protein-coupled receptors that mediate the effects of catecholamines like epinephrine. Upon activation, these receptors stimulate adenylate cyclase, increasing cyclic AMP levels in cells, which leads to smooth muscle relaxation in the airways. This mechanism is crucial for its therapeutic effects in treating bronchospasm associated with asthma and COPD .
Pharmacokinetics
Tulobuterol is characterized by its inhaled administration route, which allows for rapid onset of action. The drug's absorption, distribution, metabolism, and excretion (ADME) properties are essential for its efficacy:
- Absorption : Rapidly absorbed via inhalation.
- Distribution : High affinity for lung tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly through urine.
Parameter | Value |
---|---|
Molecular Weight | 227.73 g/mol |
Chemical Formula | C₁₂H₁₈ClNO |
Bioavailability | Approximately 1 |
Inhalation Toxicity Study
A significant study assessed the inhalation toxicity of tulobuterol hydrochloride in rats and dogs over a period of one month. The study aimed to determine the safety profile associated with various dosages:
- Dosage Groups :
- Rats: 0, 0.03, 0.22, or 1.1 mg/liter
- Dogs: 0, 0.2, 1.0, or 6.0 mg/kg
Results indicated that plasma levels of tulobuterol were dose-dependent with no significant changes in body weight or food consumption across species. However, nasal lesions were observed in rats at higher doses .
Summary of Findings
Species | Dose (mg/kg) | Plasma Concentration (ng/ml) | Observations |
---|---|---|---|
Rats | 0.22 | ~1000 | Nasal lesions at higher doses |
Rats | 1.1 | ~15000 | Significant nasal pathology |
Dogs | 6.0 | Not specified | No gross lesions detected |
Treatment of Congenital Complete Atrioventricular Block (CCAVB)
A notable case involved a newborn with congenital complete atrioventricular block treated with a transdermal tulobuterol patch. The application led to a significant increase in heart rate and stabilization of circulatory status without complications. This highlights the drug's potential beyond respiratory applications, showcasing its positive inotropic effects via β1-adrenoceptors .
Efficacy in Asthma Management
Tulobuterol has been shown to effectively manage asthma symptoms by providing rapid relief from bronchospasm. Clinical trials have demonstrated its efficacy comparable to other β2-agonists while maintaining a favorable safety profile .
Eigenschaften
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLNRVYIRDVHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41570-61-0 (Parent) | |
Record name | Tulobuterol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045805 | |
Record name | Tulobuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56776-01-3, 41570-61-0 | |
Record name | Tulobuterol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56776-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tulobuterol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tulobuterol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tulobuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tulobuterol Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TULOBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNC12181T0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.